4,4'-(Ethyne-1,2-diyl)dibenzenethiol is an organic compound distinguished by its structural features, which include two benzene rings linked by an ethyne (acetylene) moiety, with thiol groups (-SH) attached to each benzene ring. This compound is represented by the chemical formula C14H10S2 and has a CAS number of 322639-14-5. The presence of thiol groups provides unique chemical properties, making it a valuable compound in various chemical and biological applications.
Oxidation: The thiol groups can be oxidized to form disulfides. Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: The compound can undergo reduction to yield corresponding benzene derivatives with reduced thiol functionalities, utilizing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiol groups can engage in nucleophilic substitution reactions, allowing for the formation of new compounds with different functional groups. Typical reagents for these reactions include alkyl halides or acyl chlorides.
The primary products from these reactions include:
The synthesis of 4,4'-(Ethyne-1,2-diyl)dibenzenethiol typically involves the following steps:
Formation of the Ethyne Linkage: This is commonly achieved through a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling. In this reaction, two benzene derivatives containing halide groups are coupled to form the ethyne linkage.
Introduction of Thiol Groups: The thiol groups are introduced via nucleophilic substitution reactions where a suitable thiolating agent reacts with the benzene rings.
For large-scale production, industrial methods may utilize continuous flow reactors and high-throughput screening to optimize reaction conditions and improve cost-effectiveness. These methods often involve similar synthetic routes but are tailored for efficiency in producing significant quantities of the compound.
4,4'-(Ethyne-1,2-diyl)dibenzenethiol has various applications across different fields:
The interactions of 4,4'-(Ethyne-1,2-diyl)dibenzenethiol with other molecules can be significant due to its thiol groups. These interactions may involve:
These properties make it a candidate for further studies in biochemical assays and material science applications.
Several compounds share structural similarities with 4,4'-(Ethyne-1,2-diyl)dibenzenethiol. Here is a comparison highlighting their uniqueness:
Compound Name | Functional Groups | Unique Features |
---|---|---|
4,4'-(Ethyne-1,2-diyl)dibenzaldehyde | Aldehyde | Contains aldehyde groups instead of thiols |
4,4'-(Ethyne-1,2-diyl)dibenzoic acid | Carboxylic acid | Features carboxylic acid groups |
Dimethyl 4,4'-(ethyne-1,2-diyl)dibenzoate | Ester | Contains ester functionalities |
1,1-Diphenylethylene | No functional groups | An aromatic hydrocarbon without thiols |
Uniqueness: The presence of thiol groups in 4,4'-(Ethyne-1,2-diyl)dibenzenethiol imparts distinct reactivity compared to these similar compounds. Its ability to form disulfide bonds and engage in redox chemistry makes it particularly valuable for applications requiring specific interactions and modifications .